molecular formula C8H6ClN3 B2770687 3-chloro-4-phenyl-4H-1,2,4-triazole CAS No. 90002-02-1

3-chloro-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2770687
CAS No.: 90002-02-1
M. Wt: 179.61
InChI Key: MCAKFKUQZIHWAV-UHFFFAOYSA-N
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Description

3-Chloro-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-phenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets. The pathways involved may include inhibition of DNA synthesis or interference with protein function .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKFKUQZIHWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-02-1
Record name 3-chloro-4-phenyl-4H-1,2,4-triazole
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